REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Cl:11])[N:8]=[C:7](Cl)[CH:6]=1)[CH3:2]>C(NCC)C>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:6]=[C:7]([N:8]([CH2:9][CH3:10])[CH2:7][CH3:6])[N:8]=[C:9]([Cl:11])[CH:10]=1)[CH3:2]
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Name
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|
Quantity
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14 g
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Type
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reactant
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Smiles
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C(C)OC(C1=CC(=NC(=C1)Cl)Cl)=O
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C(C)NCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatile compounds are evaporated
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Type
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CUSTOM
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Details
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the residue is purified by CC on silica gel eluting with heptane:EA 9:1
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Name
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|
Type
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product
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Smiles
|
C(C)OC(C1=CC(=NC(=C1)N(CC)CC)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |